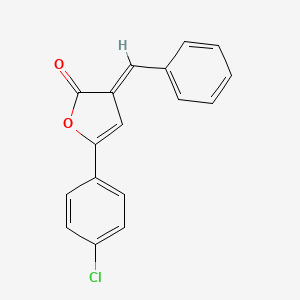

![molecular formula C18H19N3O4 B5544264 2-methoxy-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5544264.png)

2-methoxy-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Benzamide derivatives are typically synthesized through condensation reactions involving benzoyl chlorides, amines, or through the reaction of carboxylic acids with amides or hydrazides. A common approach involves the Knoevenagel condensation or similar condensation reactions for the synthesis of benzylidene derivatives (Alves de Souza et al., 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and Raman spectroscopy. These techniques help in understanding the crystal packing, hydrogen bonding patterns, and overall molecular geometry. For example, studies on similar compounds have highlighted the importance of strong and weak hydrogen bonds in the crystal packing of benzamide derivatives (Dey et al., 2021).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including but not limited to, nucleophilic substitutions, electrophilic aromatic substitutions, and complexation reactions with metals. These reactions are influenced by the substituents present on the benzamide ring and can lead to a wide range of products with diverse chemical properties (Ahmed, 2020).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystallinity, are crucial for their application in material science and pharmaceuticals. These properties are significantly affected by the nature of the substituents and the molecular structure. For instance, the presence of methoxy groups can influence the solubility and melting point of these compounds (Zhu, 2011).

Chemical Properties Analysis

Benzamide derivatives exhibit a wide range of chemical properties based on their functional groups. These compounds can show varied reactivity towards acids, bases, reducing agents, and can form complexes with metals. The chemical behavior can be tailored by modifying the substituents on the benzamide core, leading to materials with desired chemical properties for specific applications (Lei et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis of Novel Pyrimidine Derivatives :

- A study by Mahmoud et al. (2011) details the synthesis of novel pyrimidine derivatives, including 4-Amino-2-(benzylthio)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile, which is related to the compound . These compounds were investigated for anti-avian influenza (H5N1) virus activity but did not exhibit significant antiviral effects (Mahmoud et al., 2011).

Synthesis of Benzothiazine and Acrylamide Compounds :

- Research by Souza et al. (2010) includes the synthesis of various benzothiazine and acrylamide compounds, highlighting the preparation of derivatives like (2Z)-2-(4-methoxybenzylidene)-6-nitro-4H-benzo[1,4]thiazin-3-one. This work demonstrates the versatility of such compounds in chemical synthesis (Souza et al., 2010).

Synthesis and Structural Characterization of Metal Complexes :

- A study by Khan et al. (2018) explores the synthesis and structural characterization of N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide (HL) and its Co(II), Fe(III), Cu(II), and Zn(II) complexes. This research offers insights into the structural properties and potential applications of such complexes (Khan et al., 2018).

Antimicrobial and Anticancer Potentials of Thiazolidin-4-One Derivatives :

- Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives, including N-(2-(5-(4-hydroxybenzylidene)-2-(4-methoxyphenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl) benzamide. These compounds were evaluated for antimicrobial and anticancer activities, highlighting their potential in medicinal chemistry (Deep et al., 2016).

Antifungal Evaluation of N-(4-Halobenzyl)amides :

- Montes et al. (2016) conducted a study on the synthesis and antifungal evaluation of N-(4-halobenzyl)amides. This research adds to the understanding of the antimicrobial properties of compounds related to the one (Montes et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2-methoxy-N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-24-14-9-7-13(8-10-14)11-20-21-17(22)12-19-18(23)15-5-3-4-6-16(15)25-2/h3-11H,12H2,1-2H3,(H,19,23)(H,21,22)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPFTECXYJGSFW-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)

![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)

![5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5544195.png)

![ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)

![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)

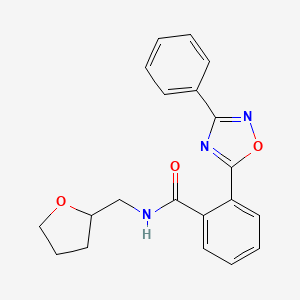

![1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5544265.png)

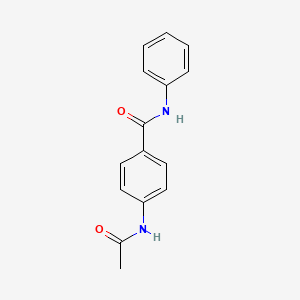

![2-(4-chlorophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5544279.png)

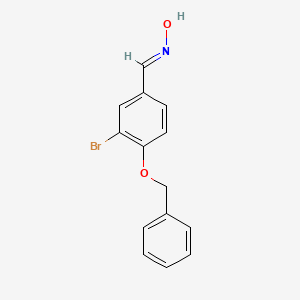

![4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)

![methyl 4-({4-[(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5544290.png)